1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutane-1,4-dione oxalate
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Description
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutane-1,4-dione oxalate is a useful research compound. Its molecular formula is C24H26N4O6 and its molecular weight is 466.494. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing thebenzimidazole moiety, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their ability to interact with proteins and enzymes .
Mode of Action
Benzimidazole derivatives have been known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The compound’s interaction with its targets could lead to these various effects.
Biochemical Pathways
Benzimidazole derivatives have been known to interact with various biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions would depend on the specific pathway and target involved.
Pharmacokinetics
The benzimidazole moiety is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Given the broad range of biological activities associated with benzimidazole derivatives , the compound could potentially have various effects at the molecular and cellular level.
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-4-phenylbutane-1,4-dione;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2.C2H2O4/c27-20(17-6-2-1-3-7-17)10-11-22(28)26-14-12-25(13-15-26)16-21-23-18-8-4-5-9-19(18)24-21;3-1(4)2(5)6/h1-9H,10-16H2,(H,23,24);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYXKBLMVDUMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)CCC(=O)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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